Cas no 2375270-62-3 (4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid)

4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. The compound features a thiane dioxide moiety and an azetidine ring, offering unique reactivity for constructing complex heterocyclic frameworks. Its trifluoroacetic acid salt enhances solubility and stability, facilitating handling and storage. The structural combination of a saturated heterocycle and a sulfone group provides opportunities for selective functionalization, making it useful in medicinal chemistry for developing bioactive molecules. This product is characterized by high purity and consistent performance, ensuring reliable results in synthetic workflows. Its robust chemical properties make it suitable for demanding reactions, including nucleophilic substitutions and cross-coupling processes.
4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid structure
2375270-62-3 structure
商品名:4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid
CAS番号:2375270-62-3
MF:C10H16F3NO4S
メガワット:303.298552513123
CID:5804790
PubChem ID:145874386

4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid 化学的及び物理的性質

名前と識別子

    • EN300-7441044
    • 2375270-62-3
    • 4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione; trifluoroacetic acid
    • 4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid
    • インチ: 1S/C8H15NO2S.C2HF3O2/c10-12(11)3-1-7(2-4-12)8-5-9-6-8;3-2(4,5)1(6)7/h7-9H,1-6H2;(H,6,7)
    • InChIKey: LKDFVDBHWFWPCU-UHFFFAOYSA-N
    • ほほえんだ: S1(CCC(CC1)C1CNC1)(=O)=O.FC(C(=O)O)(F)F

計算された属性

  • せいみつぶんしりょう: 303.07521365g/mol
  • どういたいしつりょう: 303.07521365g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 320
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.8Ų

4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7441044-0.1g
4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid
2375270-62-3 95.0%
0.1g
$396.0 2025-03-11
Enamine
EN300-7441044-5.0g
4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid
2375270-62-3 95.0%
5.0g
$3313.0 2025-03-11
Enamine
EN300-7441044-10.0g
4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid
2375270-62-3 95.0%
10.0g
$4914.0 2025-03-11
1PlusChem
1P0286R3-100mg
4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid
2375270-62-3 95%
100mg
$552.00 2024-05-23
1PlusChem
1P0286R3-2.5g
4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid
2375270-62-3 95%
2.5g
$2831.00 2024-05-23
Aaron
AR0286ZF-50mg
4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid
2375270-62-3 95%
50mg
$391.00 2025-02-15
1PlusChem
1P0286R3-5g
4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid
2375270-62-3 95%
5g
$4157.00 2024-05-23
1PlusChem
1P0286R3-500mg
4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid
2375270-62-3 95%
500mg
$1164.00 2024-05-23
Enamine
EN300-7441044-0.25g
4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid
2375270-62-3 95.0%
0.25g
$567.0 2025-03-11
Enamine
EN300-7441044-0.5g
4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione, trifluoroacetic acid
2375270-62-3 95.0%
0.5g
$891.0 2025-03-11

4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid 関連文献

4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acidに関する追加情報

Introduction to 4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid (CAS No. 2375270-62-3)

4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid, identified by its Chemical Abstracts Service (CAS) number 2375270-62-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic thiourea derivatives, characterized by its unique structural framework that combines an azetidine ring with a thiazine-thiourea moiety. The presence of the 1,1-dioxide functional group and the highly electronegative 2,2,2-trifluoroacetic acid moiety imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery and development.

The synthesis and application of 4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid have garnered attention due to its potential pharmacological activity. Recent studies have highlighted its role as a precursor in the design of novel bioactive molecules targeting various therapeutic areas. The compound's structural features suggest that it may exhibit inhibitory effects on enzymes involved in inflammatory pathways and cancer metabolism. This has prompted researchers to explore its derivatives as candidates for treating chronic inflammatory diseases and oncological disorders.

In the realm of medicinal chemistry, the incorporation of fluorine atoms into molecular structures is well-documented for enhancing metabolic stability and binding affinity. The 2,2,2-trifluoroacetic acid component in this compound not only contributes to its lipophilicity but also modulates its interaction with biological targets. Such modifications are critical in optimizing drug-like properties, including solubility, bioavailability, and target specificity. The azetidin-3-yl moiety further enhances the compound's potential by providing a rigid bicyclic system that can mimic natural product scaffolds known for their biological activity.

Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds like 4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid to identify lead candidates for experimental validation. Molecular docking studies have revealed promising interactions between this compound and key proteins implicated in diseases such as Alzheimer's and certain types of cancer. The ability to predict such interactions with high accuracy underscores the importance of computational tools in modern drug discovery.

The chemical reactivity of 4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid also presents opportunities for further functionalization. Researchers have demonstrated that the thiane 1,1-dioxide group can undergo various transformations under controlled conditions, allowing for the synthesis of a diverse array of analogs. These derivatives can be tailored to fine-tune their pharmacological profiles by modifying substituents at specific positions within the molecule. Such flexibility is invaluable in developing drugs with optimized efficacy and minimal side effects.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development due to their structural diversity and biological relevance. 4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid exemplifies this trend by combining multiple pharmacophoric elements into a single molecular entity. Its potential as an intermediate in synthesizing novel therapeutics has spurred interest from both academic researchers and pharmaceutical companies seeking innovative solutions to unmet medical needs.

In conclusion,4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid (CAS No. 2375270-62-3) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and demonstrated biological relevance make it a valuable asset in the quest for new drugs targeting complex diseases. As research continues to uncover new applications for this compound and its derivatives,4-(Azetidin-3-yl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid is poised to play a significant role in shaping the future of therapeutic interventions.

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